Xl-999

Description

Structure

3D Structure

Properties

IUPAC Name |

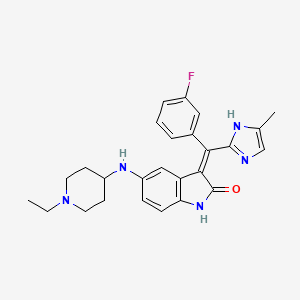

(3Z)-5-[(1-ethylpiperidin-4-yl)amino]-3-[(3-fluorophenyl)-(5-methyl-1H-imidazol-2-yl)methylidene]-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28FN5O/c1-3-32-11-9-19(10-12-32)30-20-7-8-22-21(14-20)24(26(33)31-22)23(25-28-15-16(2)29-25)17-5-4-6-18(27)13-17/h4-8,13-15,19,30H,3,9-12H2,1-2H3,(H,28,29)(H,31,33)/b24-23- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQYDVBIPXAAJA-VHXPQNKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)NC2=CC3=C(C=C2)NC(=O)C3=C(C4=CC(=CC=C4)F)C5=NC=C(N5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC(CC1)NC2=CC\3=C(C=C2)NC(=O)/C3=C(/C4=CC(=CC=C4)F)\C5=NC=C(N5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705946-27-6, 921206-68-0 | |

| Record name | XL-999 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0705946276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | XL999 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05014 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | XL-999 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I7PLF6N8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Inhibition of the XL-999 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

XL-999 is a potent, multi-targeted tyrosine kinase inhibitor (TKI) that was developed by Exelixis, Inc. It is classified as a Spectrum Selective Kinase Inhibitor (SSKI) and demonstrates significant inhibitory activity against a range of receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and proliferation. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs). Additionally, this compound is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a key driver in certain hematological malignancies. Preclinical studies demonstrated robust anti-tumor activity in various xenograft models, including those for breast, lung, colon, and prostate cancer, with evidence of both tumor growth inhibition and regression of established tumors.

This compound progressed to Phase II clinical trials for a variety of solid tumors and acute myelogenous leukemia (AML). Early clinical data showed preliminary signs of efficacy, including partial responses and stable disease in heavily pre-treated patients. However, the clinical development of this compound was ultimately discontinued due to a challenging risk/benefit profile, including the observation of serious cardiac adverse events. This technical guide provides a comprehensive overview of the this compound signaling pathway, its inhibition, and the methodologies used to characterize its activity.

Target Profile and Mechanism of Action

This compound exerts its anti-tumor effects by simultaneously blocking multiple critical signaling pathways involved in cancer progression.

Primary Kinase Targets

The primary molecular targets of this compound include:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Key mediators of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth, proliferation, and angiogenesis.

-

Fibroblast Growth Factor Receptors (FGFRs): Play a role in cell proliferation, differentiation, and migration, and are often dysregulated in cancer.

-

FMS-like Tyrosine Kinase 3 (FLT3): A critical driver of proliferation and survival in certain types of leukemia, particularly AML.

-

SRC Family Kinases: Non-receptor tyrosine kinases involved in a variety of cellular processes, including cell growth, differentiation, and survival.

By inhibiting these targets, this compound was designed to have a dual mechanism of action: directly inhibiting tumor cell proliferation and survival, and indirectly inhibiting tumor growth by blocking angiogenesis.

Downstream Signaling Pathways

The inhibition of the aforementioned RTKs by this compound leads to the blockade of several key downstream signaling cascades that are crucial for cancer cell function.

Quantitative Data

Publicly available quantitative data for this compound is limited. The following table summarizes the reported in vitro potencies. A comprehensive kinase selectivity profile across a broad panel is not publicly available.

| Target | IC50 (nM) | Assay Type | Reference |

| KDR (VEGFR2) | 4 | Biochemical Kinase Assay | [1] |

| Flt-1 (VEGFR1) | 20 | Biochemical Kinase Assay | [1] |

| FGFR1 | 4 | Biochemical Kinase Assay | [1] |

| PDGFRα | 2 | Biochemical Kinase Assay | [1] |

Experimental Protocols

Detailed, specific experimental protocols for the preclinical evaluation of this compound are not publicly available. The following sections describe representative, generalized protocols for the types of assays that would be employed to characterize a multi-targeted TKI like this compound.

In Vitro Kinase Inhibition Assays

These assays are fundamental for determining the potency and selectivity of a kinase inhibitor.

This is a common high-throughput screening method to measure kinase activity.

-

Principle: The assay measures the phosphorylation of a fluorescently labeled substrate by a kinase. A terbium- or europium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the lanthanide and the fluorescent label into close proximity, resulting in a FRET signal. Inhibition of the kinase leads to a decrease in the FRET signal.

-

Generalized Protocol:

-

Reagent Preparation: Prepare a reaction buffer containing a buffer (e.g., HEPES), MgCl₂, a reducing agent (e.g., DTT), and a detergent (e.g., Brij-35). Prepare serial dilutions of this compound in DMSO.

-

Kinase Reaction: In a 384-well plate, add the kinase, the fluorescently labeled substrate, and this compound at various concentrations. Initiate the reaction by adding ATP at a concentration typically near its Km for the specific kinase.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60-90 minutes).

-

Detection: Stop the kinase reaction by adding a detection solution containing EDTA and the lanthanide-labeled phospho-specific antibody.

-

Signal Measurement: After another incubation period (e.g., 30-60 minutes), read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

-

Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Assays

Cellular assays are crucial for determining the on-target effect of the inhibitor in a more physiologically relevant context.

This technique is used to assess the inhibition of downstream signaling pathways.

-

Principle: Measures the levels of phosphorylated (activated) signaling proteins in cells treated with the inhibitor.

-

Generalized Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., HUVECs for VEGFR2 signaling, or tumor cell lines with known RTK activation) and starve them of growth factors. Treat the cells with various concentrations of this compound for a specified time, followed by stimulation with the relevant growth factor (e.g., VEGF, PDGF, or FGF).

-

Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-VEGFR2, anti-p-AKT, anti-p-ERK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein to confirm equal loading.

-

This assay measures the effect of the inhibitor on cell viability.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

-

Generalized Protocol:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

In Vivo Efficacy Studies

Animal models are used to evaluate the anti-tumor efficacy of the inhibitor in a whole organism.

-

Principle: Human tumor cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.

-

Generalized Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Monitor tumor growth. Once the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., intravenously or orally) at various doses and schedules. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

Toxicity Assessment: Monitor the body weight and general health of the mice as an indicator of toxicity.

-

Clinical Development and Discontinuation

This compound underwent Phase I and Phase II clinical trials for various advanced solid malignancies and AML.

Phase I Clinical Trial

A Phase I dose-escalation study in patients with advanced solid tumors identified a maximum tolerated dose (MTD) of 3.2 mg/kg administered intravenously every two weeks. At this dose, preliminary evidence of clinical activity was observed, with 2 partial responses and 4 patients with stable disease for 3-7 months in a cohort of 22 evaluable patients. Dose-limiting toxicities included hypertension and elevated liver enzymes.

Phase II Clinical Program

Exelixis initiated a broad Phase II program to evaluate this compound in several cancers, including non-small cell lung cancer (NSCLC), renal cell carcinoma, colorectal cancer, ovarian cancer, AML, and multiple myeloma.

Discontinuation of Development

Despite showing some signs of anti-tumor activity, the clinical development of this compound was discontinued. The decision was based on an unfavorable risk/benefit profile, primarily due to the observation of serious cardiac adverse events in a subset of patients.

Conclusion

This compound is a potent, multi-targeted TKI that effectively inhibits key signaling pathways involved in tumor angiogenesis and proliferation. Its robust preclinical anti-tumor activity provided a strong rationale for clinical development. However, the emergence of significant toxicities, particularly cardiac-related adverse events, in clinical trials ultimately led to the discontinuation of its development. The story of this compound serves as an important case study in the development of multi-targeted TKIs, highlighting the challenge of balancing potent anti-tumor efficacy with an acceptable safety profile. The methodologies described in this guide are standard in the preclinical characterization of such agents and are essential for a thorough understanding of their mechanism of action and therapeutic potential.

References

An In-Depth Technical Guide to the Target Kinases of XL-999

For Researchers, Scientists, and Drug Development Professionals

Abstract

XL-999 is a potent, multi-targeted tyrosine kinase inhibitor (TKI) that has been investigated for its therapeutic potential in oncology. This document provides a comprehensive technical overview of the primary kinase targets of this compound, detailing its inhibitory activity and the signaling pathways it modulates. Quantitative data on its inhibitory potency are presented, along with generalized experimental protocols for the key assays used to characterize this inhibitor. Visual representations of the core signaling pathways and a typical experimental workflow are included to facilitate a deeper understanding of its mechanism of action.

Introduction

This compound, also known as a Spectrum Selective Kinase Inhibitor (SSKI), is a small molecule designed to simultaneously inhibit multiple receptor tyrosine kinases (RTKs) that are critical for tumor growth, angiogenesis, and metastasis.[1][2] Its mechanism of action involves targeting key pathways that drive tumor cell proliferation and the formation of new blood vessels that supply tumors with essential nutrients.[1][2] Preclinical studies have demonstrated that this compound exhibits potent anti-tumor activity in various cancer models.[1][2] This guide serves as a technical resource for researchers and drug development professionals, providing detailed information on the kinase targets of this compound.

Core Kinase Targets of this compound

This compound has been shown to be a potent inhibitor of several key receptor tyrosine kinases. The primary targets include Fibroblast Growth Factor Receptors (FGFR), Vascular Endothelial Growth Factor Receptors (VEGFR), and Platelet-Derived Growth Factor Receptors (PDGFR).[1][2] Additionally, this compound is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its primary kinase targets has been quantified through biochemical assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Target Kinase | Ligand/Family | IC50 (nM) |

| KDR (VEGFR2) | VEGFR | 4 |

| Flt-1 (VEGFR1) | VEGFR | 20 |

| FGFR1 | FGFR | 4 |

| PDGFRα | PDGFR | 2 |

This data is compiled from publicly available information.[3]

Signaling Pathways Modulated by this compound

By inhibiting its target kinases, this compound disrupts critical signaling cascades involved in cancer progression.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a crucial driver of angiogenesis. This compound's inhibition of VEGFRs blocks the downstream signaling that leads to endothelial cell proliferation, migration, and survival, ultimately hindering the formation of new blood vessels within tumors.

References

Preclinical Profile of XL-999 (Adavosertib/AZD1775): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for XL-999, a potent and selective inhibitor of the Wee1 kinase. For the purposes of this document, this compound is represented by the well-characterized compound Adavosertib (also known as AZD1775 or MK-1775). Adavosertib's mechanism of action centers on the abrogation of the G2/M cell cycle checkpoint, a critical pathway for DNA damage repair, particularly in p53-deficient tumors.[1] This guide summarizes key in vitro and in vivo findings, details experimental methodologies, and visualizes the core signaling pathways and workflows.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor of Wee1 kinase.[2][3] Wee1 is a critical regulator of the cell cycle, primarily at the G2/M checkpoint. It phosphorylates and inactivates Cyclin-Dependent Kinase 1 (CDK1), preventing premature entry into mitosis.[1] In cancer cells, particularly those with a deficient G1 checkpoint (e.g., due to TP53 mutations), the G2/M checkpoint is essential for repairing DNA damage before cell division. By inhibiting Wee1, this compound forces these cells to enter mitosis with unrepaired DNA, leading to mitotic catastrophe and subsequent apoptosis.[4]

Data Presentation

In Vitro Activity

The in vitro potency of this compound was evaluated in both cell-free enzymatic assays and various cancer cell lines.

| Target/Cell Line | Assay Type | IC50/EC50 | Reference |

| Wee1 Kinase | Cell-free enzymatic assay | 5.2 nM | [2] |

| Yes Kinase | Cell-free enzymatic assay | 14 nM | [2] |

| Myt1 Kinase | Cell-free enzymatic assay | >100-fold selectivity over Wee1 | [2] |

| WiDr (Colon) | CDC2Y15 Phosphorylation | EC50: 49 nM | [2] |

| WiDr (Colon) | Cell Cycle Arrest | EC50: 159-160 nM | [2] |

| H1299 (Lung) | Cell Cycle Arrest | EC50: 163-180 nM | [2] |

Preclinical Pharmacokinetics

Pharmacokinetic parameters of Adavosertib have been characterized in preclinical models.

| Species | Dose & Route | Cmax (nM) | Tmax (h) | AUC (nM·h) | Reference |

| Human (Fasted) | Single Oral Dose | 1244 (mean) | 3.01 (median) | 16,900 (mean) | [5] |

| Human (Fed) | Single Oral Dose | 1012 (mean) | 5.95 (median) | 15,140 (mean) | [5] |

Experimental Protocols

Western Blot Analysis

This protocol describes the methodology for assessing protein expression and phosphorylation status following treatment with this compound.

Protocol:

-

Cell Lysis:

-

Treat cells with desired concentrations of this compound for the specified duration.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a buffer containing 50 mM HEPES (pH 7.9), 0.4 M NaCl, 1 mM EDTA, 1% NP-40, and supplemented with protease and phosphatase inhibitors.[1]

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a Bradford or BCA protein assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (e.g., 40 µg) on a 12% SDS-polyacrylamide gel.[6]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBS-T) for 1 hour at room temperature.[1]

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended antibodies and dilutions include:

-

p-CDK1 (Tyr15)

-

Total CDK1

-

γH2AX

-

Cleaved PARP

-

β-actin (as a loading control)[6]

-

-

Wash the membrane three times with TBS-T.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

-

Detection:

-

Wash the membrane three times with TBS-T.

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.[6]

-

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining.

Protocol:

-

Cell Preparation:

-

Culture and treat approximately 1 x 10^6 cells with this compound.

-

Harvest cells, including any floating cells, and wash with PBS.[7]

-

-

Fixation:

-

Staining:

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer, exciting with a 488 nm laser and collecting the emission in the red channel.

-

Use software to model the cell cycle distribution (G0/G1, S, and G2/M phases) based on DNA content.

-

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Protocol:

-

Cell Implantation:

-

Harvest cancer cells (e.g., 1 x 10^6 Calu-6 cells) and resuspend in a suitable medium, such as a mixture of PBS and Matrigel.[6]

-

Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice).

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring the length and width with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

When tumors reach a predetermined size (e.g., 8 mm in diameter), randomize the animals into treatment and control groups.[6]

-

-

Drug Administration:

-

Monitoring and Endpoint:

-

Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).

-

The study endpoint may be a specific tumor volume, a predetermined number of treatment days, or signs of toxicity.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics).

-

References

- 1. Adavosertib (AZD-1775; MK-1775) | Wee1 inhibitor | CAS 955365-80-7 | Buy Adavosertib (AZD1775; MK1775) from Supplier InvivoChem [invivochem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. tribioscience.com [tribioscience.com]

- 4. igbmc.fr [igbmc.fr]

- 5. d-nb.info [d-nb.info]

- 6. medchemexpress.com [medchemexpress.com]

- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 8. vet.cornell.edu [vet.cornell.edu]

- 9. researchtweet.com [researchtweet.com]

- 10. Flow cytometry with PI staining | Abcam [abcam.com]

XL-999: A Technical Overview of its Anti-Proliferative Effects on Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

XL-999 is an investigational, potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor with demonstrated preclinical anti-tumor activity. This document provides a technical guide to the core preclinical findings related to this compound's effect on tumor cell proliferation. It consolidates available data on its mechanism of action, summarizes its impact on key signaling pathways, and outlines the general experimental protocols utilized in its preclinical evaluation. Due to the discontinuation of its clinical development, detailed quantitative data from preclinical studies are not extensively available in peer-reviewed literature. This guide therefore focuses on the established qualitative effects and provides standardized methodologies for the types of assays typically employed in the evaluation of such kinase inhibitors.

Introduction

This compound is a small molecule kinase inhibitor developed by Exelixis, Inc. that targets a spectrum of receptor tyrosine kinases implicated in both tumor cell proliferation and angiogenesis. Its primary targets include Fibroblast Growth Factor Receptors (FGFR1 and FGFR3), Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR), KIT, and FMS-like tyrosine kinase 3 (FLT3).[1] By inhibiting these key signaling nodes, this compound was designed to exert a dual anti-tumor effect: direct inhibition of cancer cell growth and disruption of the tumor vasculature.

Preclinical studies demonstrated that this compound possesses low nanomolar potency against its target kinases and exhibits broad anti-tumor activity in various xenograft models, including those for lung, colon, and breast cancer.[2] The compound was shown to not only inhibit tumor growth but also induce the regression of large, established tumors.[2] Furthermore, its potent inhibition of FLT3, a key driver in certain hematological malignancies, positioned it as a potential therapeutic for acute myelogenous leukemia (AML).[1][3] Clinical investigations of this compound were initiated; however, its development was subsequently halted.

Mechanism of Action: Inhibition of Key Signaling Pathways

This compound functions by competitively binding to the ATP-binding pocket of its target receptor tyrosine kinases, thereby preventing their phosphorylation and subsequent activation of downstream signaling cascades. This inhibition disrupts critical pathways involved in cell proliferation, survival, and angiogenesis.

FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) pathway plays a crucial role in cell proliferation, differentiation, and migration. Aberrant activation of this pathway is a known driver in a variety of cancers. This compound's inhibition of FGFR1 and FGFR3 blocks the downstream activation of the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell cycle arrest and apoptosis.

References

An In-Depth Technical Guide to the XL-999 In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro kinase assay for XL-999, a multi-target tyrosine kinase inhibitor. It includes a summary of its inhibitory activity, detailed experimental protocols for assessing its potency against key targets, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a potent, spectrum-selective kinase inhibitor that targets several receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and proliferation. Its ability to simultaneously inhibit multiple key signaling nodes makes it a subject of significant interest in oncology research. This document outlines the methodologies to quantitatively assess its inhibitory activity in a biochemical context.

This compound Kinase Inhibition Profile

This compound has demonstrated potent inhibitory activity against several key receptor tyrosine kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase Target | Alias | IC50 (nM) |

| KDR | VEGFR2 | 4 |

| Flt-1 | VEGFR1 | 20 |

| FGFR1 | 4 | |

| PDGFRα | 2 |

Data sourced from MedchemExpress.[1]

Core Signaling Pathways Targeted by this compound

This compound exerts its effects by inhibiting key nodes in signaling pathways that are crucial for cell proliferation, survival, and angiogenesis. The following diagrams illustrate the canonical pathways for the primary targets of this compound.

Experimental Protocol: In Vitro Kinase Assay

This section details a representative protocol for determining the IC50 value of this compound against its target kinases. This protocol is based on a luminescence-based ATP detection assay, such as Promega's ADP-Glo™ or BPS Bioscience's Kinase-Glo™ MAX, which are commonly used for high-throughput screening and inhibitor profiling.[2][3][4][5]

Principle

The kinase reaction is performed by incubating the kinase, a suitable substrate, and ATP. The amount of ADP produced (or ATP remaining) is then quantified using a luciferase-based system. The light output is proportional to the kinase activity. By testing a range of this compound concentrations, an IC50 value can be determined.

Materials and Reagents

-

Kinase: Recombinant human KDR (VEGFR2), Flt-1, FGFR1, or PDGFRα (e.g., from BPS Bioscience, Promega, or SignalChem).

-

Substrate: A generic tyrosine kinase substrate such as Poly(Glu,Tyr) 4:1.[3]

-

This compound: Stock solution in 100% DMSO.

-

ATP: 10 mM stock solution.

-

Kinase Assay Buffer: (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT). Buffer composition may need to be optimized for each specific kinase.

-

Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega) or similar.

-

Plates: White, opaque 96-well or 384-well assay plates.

-

Plate Reader: Luminometer.

Experimental Workflow

Detailed Procedure

-

Prepare this compound Dilutions:

-

Perform a serial dilution of the this compound stock solution in kinase assay buffer containing a constant, low percentage of DMSO (e.g., 1%). A typical 10-point, 3-fold dilution series might start from 1 µM.

-

Include a "no inhibitor" positive control (buffer with DMSO) and a "no kinase" negative control (buffer only).

-

-

Set up the Kinase Reaction:

-

Add 5 µL of each this compound dilution (or control) to the wells of the assay plate.

-

Prepare a master mix of the kinase in kinase assay buffer. Add 20 µL of the diluted kinase to each well, except for the "no kinase" control.

-

Gently mix and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

-

Initiate the Kinase Reaction:

-

Prepare a master mix containing the substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase, if known.

-

Add 25 µL of the substrate/ATP mix to all wells to start the reaction.

-

Mix the plate and incubate at 30°C for a predetermined time (e.g., 30-60 minutes). The reaction time should be within the linear range of the assay.

-

-

Detect Kinase Activity (using ADP-Glo™ as an example):

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Subtract the "no kinase" background from all other readings.

-

Normalize the data, setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.

-

Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Conclusion

This guide provides the necessary framework for the in vitro characterization of the kinase inhibitor this compound. The provided data, signaling pathway diagrams, and detailed experimental protocol offer a robust starting point for researchers to investigate the biochemical activity of this compound. Adherence to best practices in assay development, including optimization of enzyme and substrate concentrations and ensuring reactions are in the linear range, will ensure the generation of high-quality, reproducible data.

References

Understanding the Molecular Targets of XL-999: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL-999 is an investigational, multi-targeted small molecule inhibitor of several receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis. Developed by Exelixis, this compound was evaluated in Phase I and II clinical trials for the treatment of various solid tumors and acute myelogenous leukemia (AML).[1] Although its clinical development was discontinued due to toxicity concerns, the compound remains a subject of scientific interest for its potent and broad-spectrum kinase inhibition profile. This document provides a comprehensive overview of the molecular targets of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.

Core Molecular Targets of this compound

This compound is a potent inhibitor of key RTKs involved in both tumor cell proliferation and the formation of tumor vasculature. Its primary targets include Fibroblast Growth Factor Receptors (FGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and Vascular Endothelial Growth Factor Receptors (VEGFR). Additionally, this compound demonstrates significant inhibitory activity against other RTKs such as KIT, FMS-like tyrosine kinase 3 (FLT3), RET, and SRC.[2][3][4]

Quantitative Inhibition Data

The inhibitory potency of this compound against its primary targets has been quantified through biochemical assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric. The available data are summarized in the table below.

| Target | IC50 (nM) |

| KDR (VEGFR2) | 4 |

| Flt-1 (VEGFR1) | 20 |

| FGFR1 | 4 |

| PDGFRα | 2 |

Data sourced from MedchemExpress.[5]

Signaling Pathways Targeted by this compound

The multi-targeted nature of this compound allows it to simultaneously disrupt several critical signaling cascades that drive cancer progression. By inhibiting VEGFR, PDGFR, and FGFR, this compound effectively blocks the downstream activation of pro-survival and pro-proliferative pathways such as the RAS/MEK/ERK and PI3K/Akt pathways. Inhibition of FLT3 is particularly relevant in the context of AML, where activating mutations in this kinase are common.

Caption: Signaling pathways inhibited by this compound.

Experimental Protocols

The determination of the inhibitory activity of this compound and the validation of its molecular targets involve a series of biochemical and cell-based assays. Below are detailed methodologies representative of those used in the preclinical characterization of multi-kinase inhibitors like this compound.

Biochemical Kinase Inhibition Assay (Example: VEGFR2/KDR)

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of this compound for the VEGFR2 kinase.

Materials:

-

Recombinant human VEGFR2 kinase domain

-

Poly(Glu, Tyr) 4:1 as a generic substrate

-

Adenosine triphosphate (ATP), [γ-33P]ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound, serially diluted in DMSO

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, recombinant VEGFR2 kinase, and the Poly(Glu, Tyr) substrate.

-

Add serially diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Terminate the reaction by adding a stop solution (e.g., 30% acetic acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-33P]ATP.

-

Measure the amount of radioactivity retained on the filter using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Receptor Phosphorylation Assay

This assay assesses the ability of this compound to inhibit the autophosphorylation of its target receptors within a cellular context.

Objective: To determine the effect of this compound on ligand-induced phosphorylation of VEGFR2 in human umbilical vein endothelial cells (HUVECs).

Materials:

-

HUVECs

-

Cell culture medium (e.g., EGM-2)

-

Recombinant human VEGF-A

-

This compound, serially diluted in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-VEGFR2 (Tyr1175) and anti-total-VEGFR2

-

Western blotting reagents and equipment

Procedure:

-

Seed HUVECs in 6-well plates and grow to near confluence.

-

Serum-starve the cells for 4-6 hours prior to treatment.

-

Pre-treat the cells with serially diluted this compound or DMSO for 1-2 hours.

-

Stimulate the cells with a specific concentration of VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 10 minutes).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-phospho-VEGFR2 antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Strip the membrane and re-probe with an anti-total-VEGFR2 antibody to confirm equal protein loading.

-

Quantify the band intensities to determine the extent of phosphorylation inhibition at different this compound concentrations.

Experimental Workflow for Target Validation

The process of identifying and validating the molecular targets of a kinase inhibitor like this compound typically follows a structured workflow, moving from broad, high-throughput screening to more specific and biologically relevant assays.

Caption: Workflow for this compound target validation.

Conclusion

This compound is a potent, multi-targeted inhibitor of several key receptor tyrosine kinases that are central to cancer biology. Its ability to simultaneously block signaling through VEGFR, PDGFR, FGFR, and FLT3 pathways provides a strong rationale for its anti-tumor activity. While the clinical development of this compound was halted, the detailed understanding of its molecular targets and mechanism of action continues to be valuable for the broader field of kinase inhibitor research and development. The experimental protocols and workflows described herein provide a framework for the characterization of such multi-targeted agents, from initial biochemical screening to in vivo validation.

References

XL-999: A Technical Overview of a Spectrum Selective Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

XL-999 was an investigational small molecule, spectrum selective kinase inhibitor (SSKI) developed by Exelixis, Inc.[1] Designed as a multi-targeted antineoplastic agent, this compound showed potent inhibition of several receptor tyrosine kinases (RTKs) crucial for tumor angiogenesis and cancer cell proliferation.[1][2] Its primary targets included Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Fibroblast Growth Factor Receptors (FGFRs), and FMS-related tyrosine kinase 3 (FLT3).[1][2] Preclinical data demonstrated significant anti-tumor activity across various human tumor xenograft models, including lung, colon, and breast cancers.[1] this compound progressed to Phase I and II clinical trials for advanced solid malignancies, acute myeloid leukemia (AML), and non-small cell lung cancer (NSCLC) before development was discontinued. This document provides a comprehensive technical summary of the available data on the discovery and development of this compound.

Preclinical Development

Rationale and Mechanism of Action

This compound was developed to simultaneously target multiple signaling pathways involved in tumor growth and angiogenesis.[1][2] By inhibiting VEGFR, PDGFR, and FGFR, this compound was designed to disrupt the formation of new blood vessels essential for tumor growth.[2] Additionally, its potent inhibition of FLT3, a key driver in certain hematological malignancies, provided a rationale for its investigation in AML.[1][2] Preclinical studies indicated that this compound could induce a cell-cycle block through a distinct mechanism and exhibited broad-spectrum antitumor activity in xenograft models.[2]

In Vivo Efficacy in Xenograft Models

While detailed experimental protocols from the preclinical xenograft studies are not extensively published, reports from Exelixis indicated that this compound demonstrated potent inhibition of tumor growth in several preclinical models of human tumors. These models included breast, lung, colon, and prostate cancer. Notably, the compound was reported to not only inhibit tumor growth but also cause the regression of large, well-established tumors. In a model of FLT3-driven leukemia, this compound also showed significant potency.[3] A single oral dose of this compound was reported to lead to rapid onset of action in vivo, with significant tumor apoptosis, necrosis, and vascular disruption observed in two different cancer models.[3]

Clinical Development

Phase I Clinical Trial in Advanced Solid Malignancies

A Phase I dose-escalation study was conducted to determine the maximum tolerated dose (MTD) and to assess the safety and pharmacokinetics of intravenously administered this compound in patients with advanced solid malignancies.

Patients were enrolled in successive cohorts and received this compound as a single 4-hour intravenous infusion on day 1 of a two-week cycle. Treatment could be continued in the absence of unacceptable toxicity or disease progression. Dose escalation proceeded through multiple levels. The primary objectives were to establish the MTD and assess safety and tolerability, with secondary objectives including pharmacokinetic analyses and tumor response.

| Dose Level (mg/kg) | Number of Patients | Key Adverse Events |

| 0.2 | Data not specified | Data not specified |

| 0.4 | Data not specified | Data not specified |

| 0.8 | Data not specified | Data not specified |

| 1.6 | Data not specified | Data not specified |

| 3.2 | Data not specified | Infusion-related hypertension, oral sensitivities, dizziness, Grade ≤2 elevation of liver enzyme activity. |

| 6.4 | 2 | Hypertension, Grade 3-4 elevations in liver enzyme activity, one instance of fatal cardiogenic pulmonary edema. |

Table 1: Phase I Dose Escalation and Tolerability of this compound.

The Maximum Tolerated Dose (MTD) was determined to be 3.2 mg/kg administered every two weeks.

| Efficacy Outcome | Number of Evaluable Patients (N=22) | Tumor Types with Response |

| Partial Response | 2 | Liver, Thyroid |

| Minor Response (28% reduction) | 1 | Renal Cell |

| Stable Disease (3-7 months) | 4 | Thyroid (n=2), Renal Cell (n=2) |

Table 2: Preliminary Efficacy of this compound in the Phase I Trial.

Note: Detailed pharmacokinetic data (Cmax, AUC, half-life) from this study are not publicly available.

Phase II Clinical Program

Following the promising results of the Phase I trial, a broad Phase II program was initiated to evaluate this compound in various cancers, including non-small cell lung cancer (NSCLC), renal cell carcinoma, metastatic colorectal cancer, recurrent ovarian cancer, acute myelogenous leukemia (AML), and multiple myeloma.[1] For these trials, a recommended Phase II dose of 2.4 mg/kg was administered as a weekly intravenous infusion.[1]

The primary objectives of the Phase II trials were to determine the response rate and further evaluate the safety and tolerability of this compound.[1] Secondary objectives included assessing progression-free survival, duration of response, and overall survival.[1] Patients typically received a once-weekly, 4-hour intravenous infusion of this compound at 2.4 mg/kg.[1]

| Indication | Number of Patients | Key Efficacy Results |

| Non-Small Cell Lung Cancer (NSCLC) | 9 | 2 Partial Responses (6 and 11+ months), 3 with Stable Disease (at least 3 months). |

| Acute Myeloid Leukemia (AML) | 14 (10 with circulating myeloblasts) | 8 of 10 patients had at least a 50% reduction in circulating myeloblasts; 1 achieved a partial response. Patients with activating FLT3 mutations (3 patients) showed a >98% reduction in circulating myeloblasts. |

Table 3: Preliminary Efficacy of this compound in Phase II Trials.

Note: This data is from an integrated analysis of 79 patients across the Phase II trials.

Signaling Pathways and Mechanism of Action Visualization

The following diagrams illustrate the signaling pathways targeted by this compound.

Caption: Inhibition of the VEGFR signaling pathway by this compound.

Caption: Inhibition of the PDGFR signaling pathway by this compound.

Caption: Inhibition of the FGFR signaling pathway by this compound.

Caption: Inhibition of the FLT3 signaling pathway by this compound.

Conclusion

This compound was a promising multi-targeted kinase inhibitor with a strong preclinical rationale and demonstrated preliminary clinical activity in both solid and hematologic malignancies. Its development, however, was ultimately discontinued. The publicly available data, primarily from press releases and conference presentations during its active development, provide a snapshot of its therapeutic potential and toxicities. The lack of comprehensive, peer-reviewed publications with detailed experimental protocols and full quantitative data limits a complete retrospective analysis. This technical guide summarizes the most detailed information available on the discovery and development of this compound.

References

Methodological & Application

Application Note: XL-999 Cell-Based Assay Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL-999 is a potent, multi-targeted tyrosine kinase inhibitor with significant activity against key receptors involved in tumor proliferation and angiogenesis.[1][2][3] Its primary targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] These receptor tyrosine kinases (RTKs) are frequently dysregulated in various cancers, playing crucial roles in cell signaling pathways that control cell growth, survival, and the formation of new blood vessels.[2][4][5][6] This application note provides detailed protocols for cell-based assays to evaluate the efficacy of this compound in inhibiting these critical cancer-driving pathways.

The following protocols describe methods to assess the impact of this compound on cell viability, apoptosis, and the phosphorylation status of its target kinases. Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR2, and the human acute myeloid leukemia (AML) cell line MV4-11, which harbors an activating FLT3 internal tandem duplication (ITD) mutation, are utilized as model systems.[5][7]

Data Presentation

The following table summarizes hypothetical data from the described assays, illustrating the inhibitory effect of this compound.

| Assay Type | Cell Line | Treatment | IC50 (nM) | Fold Increase in Apoptosis (vs. Control) | Inhibition of Phosphorylation (%) |

| Cell Viability (MTT) | MV4-11 | This compound (72h) | 15 | N/A | N/A |

| HUVEC | This compound (72h) | 25 | N/A | N/A | |

| Apoptosis (Caspase-Glo 3/7) | MV4-11 | This compound (48h, 50 nM) | N/A | 4.5 | N/A |

| Target Phosphorylation (Western Blot) | MV4-11 | This compound (4h, 50 nM) | N/A | N/A | 85% (p-FLT3) |

| HUVEC (VEGF-stimulated) | This compound (4h, 50 nM) | N/A | N/A | 90% (p-VEGFR2) |

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by this compound.

Experimental Protocols

Cell Culture

a. MV4-11 Cell Culture Protocol

MV4-11 is a human AML cell line with an FLT3-ITD mutation.[7]

-

Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in suspension culture at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Start cultures at a density of 2 x 10^5 cells/mL and maintain between 1 x 10^5 and 1 x 10^6 cells/mL. Dilute the cell suspension with fresh medium to subculture.

b. HUVEC Cell Culture Protocol

HUVECs are primary cells that endogenously express VEGFR2.

-

Medium: Endothelial Cell Growth Medium.

-

Culture Conditions: Culture cells on gelatin-coated flasks at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: When cells reach approximately 80-90% confluency, wash with HBSS, and detach using Trypsin/EDTA solution. Neutralize trypsin with medium and re-plate at a suitable density.

Experimental Workflow: Cell Viability Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight (for HUVECs) or stabilize (for MV4-11).

-

Prepare a serial dilution of this compound in the appropriate cell culture medium.

-

Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Caspase-Glo® 3/7)

This assay measures the activity of caspases 3 and 7, key effectors of apoptosis.

Protocol:

-

Seed cells in a 96-well white-walled plate at a density of 10,000 cells per well.

-

Treat the cells with this compound at a concentration around its IC50 value and a vehicle control.

-

Incubate for 48 hours.

-

Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Add 100 µL of the reagent to each well.

-

Mix by gentle shaking and incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a plate-reading luminometer.

-

Express the results as a fold change in caspase activity compared to the vehicle control.

Target Phosphorylation Assay (Western Blot)

This method is used to detect the phosphorylation status of this compound's target kinases.

Protocol:

-

Seed cells in 6-well plates and grow until they reach approximately 80% confluency.

-

For HUVECs, serum-starve the cells overnight and then stimulate with an appropriate ligand (e.g., VEGF) for a short period (e.g., 10-15 minutes) in the presence or absence of this compound. For MV4-11 cells, which have constitutive FLT3 activation, no ligand stimulation is necessary.

-

Treat the cells with this compound at a desired concentration for 4 hours.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-VEGFR2, anti-phospho-FLT3) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To normalize, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-VEGFR2, anti-FLT3) and a loading control (e.g., β-actin or GAPDH).

-

Quantify the band intensities using densitometry software and express the level of phosphorylation as a ratio of the phosphorylated protein to the total protein.

References

- 1. researchgate.net [researchgate.net]

- 2. FLT3 mutations in acute myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vascular Research - Cell Biology Core - Protocols [vrd.bwh.harvard.edu]

- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 5. Cells expressing FLT3/ITD mutations exhibit elevated repair errors generated through alternative NHEJ pathways: implications for genomic instability and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medlineplus.gov [medlineplus.gov]

- 7. Cell lines and cell culture [bio-protocol.org]

Application Notes and Protocols for XL-999 Xenograft Model

These application notes provide a comprehensive overview and detailed protocols for conducting preclinical xenograft studies using XL-999, a potent inhibitor of multiple receptor tyrosine kinases (RTKs). The information is intended for researchers, scientists, and drug development professionals investigating the anti-tumor efficacy of this compound in in vivo models.

Introduction

This compound is an investigational small molecule inhibitor targeting a spectrum of RTKs involved in tumor growth, angiogenesis, and cell proliferation.[1][2] Its primary targets include Fibroblast Growth Factor Receptors (FGFR1, FGFR3), Platelet-Derived Growth Factor Receptors (PDGFRα/β), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR), KIT, and FMS-like tyrosine kinase 3 (FLT3).[1] Preclinical studies have demonstrated that this compound exhibits broad anti-tumor activity in various human tumor xenograft models, including those for lung, colon, and breast cancer.[2] It has been shown to not only inhibit tumor growth but also cause the regression of large, established tumors.[2]

Signaling Pathway

The multi-targeted nature of this compound allows it to disrupt several key signaling pathways crucial for tumor progression. By inhibiting VEGFR2, it blocks the primary pathway for tumor angiogenesis. Inhibition of PDGFR affects tumor microenvironment and stromal cell recruitment. Targeting FGFR impacts cell proliferation, differentiation, and survival. Finally, the inhibition of FLT3 is particularly relevant in certain hematological malignancies.[1]

Figure 1: this compound Signaling Pathway Inhibition.

Experimental Protocol: this compound Efficacy in a Subcutaneous Xenograft Model

This protocol outlines the steps for evaluating the in vivo anti-tumor activity of this compound in a subcutaneous xenograft model derived from a human cancer cell line.

Materials and Reagents

-

Human cancer cell line with known expression of this compound targets (e.g., NCI-H460 for lung cancer, HT-29 for colon cancer)

-

Immunodeficient mice (e.g., NOD-scid gamma (NSG) mice, 6-8 weeks old)[3]

-

Cell culture medium (e.g., RPMI-1640) and supplements

-

Trypsin-EDTA[4]

-

Phosphate-buffered saline (PBS)

-

Matrigel or Cultrex BME

-

This compound compound

-

Vehicle solution (e.g., as recommended by the manufacturer or determined from formulation studies)

-

Anesthetic (e.g., isoflurane)[5]

-

Calipers for tumor measurement

-

Syringes and needles (25-27 gauge)[6]

-

Sterile surgical instruments

Experimental Workflow

Figure 2: this compound Xenograft Experimental Workflow.

Detailed Methodology

1. Cell Culture and Expansion:

-

Culture the selected cancer cell line in the recommended medium and conditions until a sufficient number of cells for implantation is reached.

-

Ensure cells are in the logarithmic growth phase and have high viability (>95%) before harvesting.

2. Cell Harvest and Counting:

-

Wash the cells with PBS and detach them using trypsin-EDTA.[4]

-

Neutralize the trypsin and centrifuge the cells to form a pellet.[5]

-

Resuspend the cell pellet in serum-free medium or PBS and perform a cell count using a hemocytometer or automated cell counter.[3]

3. Preparation of Cell Suspension for Injection:

-

Centrifuge the required number of cells and resuspend the pellet in a cold mixture of PBS and Matrigel (or Cultrex BME) at a 1:1 ratio.

-

The final cell concentration should be adjusted to allow for the desired number of cells to be injected in a volume of 100-200 µL (e.g., 5 x 10^6 cells/100 µL).

-

Keep the cell suspension on ice to prevent the Matrigel from solidifying.[5]

4. Tumor Implantation:

-

Anesthetize the mice using isoflurane.[5]

-

Inject the cell suspension subcutaneously into the flank of each mouse using a 25-27 gauge needle.[6]

5. Tumor Growth Monitoring and Randomization:

-

Monitor the mice for tumor formation.

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).

6. Drug Preparation and Administration:

-

Prepare this compound in the appropriate vehicle on each day of dosing. The dosing and schedule should be based on prior studies or formulation development. Phase I clinical trials for this compound explored intravenous administration at doses such as 2.4 mg/kg and 3.2 mg/kg weekly or bi-weekly.[7]

-

Administer this compound and vehicle to the respective groups via the determined route (e.g., intravenous, oral gavage).

7. Efficacy and Toxicity Monitoring:

-

Continue to measure tumor volume and body weight 2-3 times per week.

-

Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or altered appearance.

8. Endpoint and Tissue Collection:

-

The study may be terminated when tumors in the control group reach a specific size (e.g., 1500 mm³), after a fixed duration of treatment, or if signs of excessive toxicity are observed.

-

At the endpoint, euthanize the mice and carefully excise the tumors.

-

Tumor weight should be recorded.

-

Portions of the tumor can be fixed in formalin for histological analysis or snap-frozen for molecular and biochemical analyses.

Data Presentation

Quantitative data from the study should be summarized in tables for clear comparison between treatment groups.

Table 1: Anti-Tumor Efficacy of this compound in Xenograft Model

| Treatment Group | N | Mean Tumor Volume at Start of Dosing (mm³) ± SEM | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) |

| Vehicle Control | 10 | 125.4 ± 10.2 | 1450.8 ± 150.3 | - |

| This compound (2.4 mg/kg) | 10 | 128.1 ± 9.8 | 652.1 ± 85.6 | 55.1 |

| This compound (3.2 mg/kg) | 10 | 126.5 ± 11.1 | 310.5 ± 55.2 | 78.6 |

Table 2: Body Weight Changes in Mice Treated with this compound

| Treatment Group | N | Mean Body Weight at Start of Dosing (g) ± SEM | Mean Body Weight at Day 21 (g) ± SEM | Percent Body Weight Change |

| Vehicle Control | 10 | 22.5 ± 0.8 | 24.1 ± 0.9 | +7.1% |

| This compound (2.4 mg/kg) | 10 | 22.8 ± 0.7 | 22.1 ± 0.8 | -3.1% |

| This compound (3.2 mg/kg) | 10 | 22.6 ± 0.9 | 21.0 ± 1.1 | -7.1% |

Table 3: Tumor Weight at Endpoint

| Treatment Group | N | Mean Tumor Weight at Endpoint (g) ± SEM |

| Vehicle Control | 10 | 1.48 ± 0.15 |

| This compound (2.4 mg/kg) | 10 | 0.67 ± 0.09 |

| This compound (3.2 mg/kg) | 10 | 0.32 ± 0.06 |

Conclusion

This document provides a framework for designing and executing xenograft studies to evaluate the anti-tumor efficacy of this compound. Adherence to detailed and consistent protocols is crucial for generating reliable and reproducible preclinical data to support the clinical development of novel cancer therapeutics. The multi-targeted activity of this compound suggests its potential utility across a range of tumor types, and well-controlled xenograft models are essential for elucidating its therapeutic potential.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. XL999 | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 3. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ir.exelixis.com [ir.exelixis.com]

Application Notes and Protocols for XL-999 in Murine Models

For Research Use Only. Not for use in diagnostic procedures.

Abstract

XL-999 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor with demonstrated anti-tumor activity in preclinical models. These application notes provide a summary of the available information on the dosing and administration of this compound in mice for research and drug development purposes. Due to the limited publicly available data on specific preclinical dosing regimens, the information herein is based on high-level summaries from press releases and clinical trial announcements related to the drug's development. Researchers are advised to use this information as a starting point and to conduct dose-finding and toxicity studies to determine the optimal regimen for their specific mouse models and experimental goals.

Introduction

This compound is a selective kinase inhibitor that targets key RTKs involved in tumor angiogenesis and proliferation, including vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and fibroblast growth factor receptors (FGFR). Additionally, it is a potent inhibitor of FMS-related tyrosine kinase 3 (FLT3), a driver of proliferation in certain hematological malignancies. Preclinical studies have shown that this compound can inhibit tumor growth and even cause the regression of large, established tumors in various human tumor xenograft models in mice, including breast, lung, colon, and prostate cancer.

Mechanism of Action

This compound exerts its anti-tumor effects by simultaneously blocking multiple signaling pathways crucial for cancer cell survival and proliferation, as well as for the formation of new blood vessels that supply nutrients to the tumor. The primary targets of this compound are:

-

VEGFRs: Inhibition of VEGFRs blocks the signaling cascade initiated by VEGF, a key regulator of angiogenesis. This leads to a reduction in tumor vascularization, thereby limiting tumor growth and metastasis.

-

PDGFRs: PDGFR signaling is involved in cell growth, proliferation, and survival. Inhibition of PDGFRs can directly impact tumor cell proliferation and the tumor microenvironment.

-

FGFRs: Aberrant FGFR signaling can drive cancer cell proliferation, survival, and migration. This compound's inhibition of FGFRs can counteract these effects.

-

FLT3: In certain leukemias, mutations in FLT3 lead to constitutive activation of the receptor, promoting uncontrolled cell proliferation. This compound's potent inhibition of FLT3 makes it a potential therapeutic agent for these cancers.

Below is a diagram illustrating the signaling pathways targeted by this compound.

Dosing and Administration in Mice (Limited Data)

It is critical for researchers to perform their own dose-range finding studies to determine the maximum tolerated dose (MTD) and the optimal effective dose for their specific mouse strain and tumor model.

Based on the clinical development of this compound, where it was administered intravenously, it is plausible that a similar route was used in preclinical mouse studies.

Experimental Protocols (General Guidance)

While specific protocols for this compound are not available, the following provides a general workflow for evaluating an anti-tumor agent in a mouse xenograft model.

Materials and Reagents

-

This compound (procurement and formulation to be determined by the researcher)

-

Vehicle control (appropriate for the this compound formulation)

-

Human tumor cell line of interest

-

Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice)

-

Cell culture medium and supplements

-

Matrigel or other appropriate extracellular matrix

-

Calipers for tumor measurement

-

Anesthesia and euthanasia reagents

-

Standard surgical and necropsy tools

Cell Culture and Implantation

-

Culture the chosen human tumor cell line under standard conditions.

-

Harvest cells during the logarithmic growth phase and resuspend in an appropriate medium, potentially mixed with Matrigel, to the desired concentration.

-

Implant the tumor cells subcutaneously into the flank of the immunocompromised mice.

Tumor Growth and Treatment Initiation

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (at various predetermined doses) and the vehicle control according to the chosen schedule and route of administration.

Monitoring and Endpoint

-

Continue to monitor tumor volume and the general health of the mice throughout the study.

-

The study endpoint may be a specific tumor volume, a predetermined time point, or signs of excessive morbidity.

-

At the endpoint, euthanize the mice, excise the tumors, and measure their weight.

-

Collect blood and tissue samples as needed for pharmacokinetic and pharmacodynamic analyses.

Data Presentation (Hypothetical)

The following table is a hypothetical representation of how quantitative data from a dose-finding study for this compound in a mouse xenograft model could be presented. Note: The data in this table is for illustrative purposes only and is not based on actual experimental results.

| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) at Endpoint ± SEM | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | - | IV | Daily | 1500 ± 150 | 0 |

| This compound | 1 | IV | Daily | 1050 ± 120 | 30 |

| This compound | 5 | IV | Daily | 600 ± 90 | 60 |

| This compound | 10 | IV | Daily | 300 ± 50 | 80 |

Conclusion

While the publicly available information on the preclinical use of this compound in mice is limited, this document provides a framework for researchers to design and conduct their own studies. The multi-targeted nature of this compound makes it an interesting compound for investigation in various cancer models. Rigorous dose-finding and toxicity studies are essential to establish a safe and effective dosing regimen for any new in vivo experiments.

Application Notes and Protocols for XL-999 in In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of XL-999, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, in in vitro research settings. This compound is a potent inhibitor of key kinases involved in tumor angiogenesis and cell proliferation.

Introduction

This compound is a small molecule inhibitor targeting a spectrum of receptor tyrosine kinases (RTKs) with growth-promoting and angiogenic properties. Its primary targets include Fibroblast Growth Factor Receptors (FGFR1, FGFR3), Platelet-Derived Growth Factor Receptors (PDGFRα/β), and Vascular Endothelial Growth Factor Receptors (VEGFR2/KDR).[1][2] Additionally, this compound is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a key driver in certain hematological malignancies.[1][2] Its ability to simultaneously block multiple signaling pathways makes it a valuable tool for cancer research, particularly for studying tumor growth and angiogenesis.

Solubility of this compound

Proper solubilization of this compound is critical for accurate and reproducible in vitro experiments. The following table summarizes the known solubility of this compound.

| Solvent | Solubility | Molar Concentration (for MW = 445.53 g/mol ) |

| Dimethyl Sulfoxide (DMSO) | ≥ 62.5 mg/mL | ≥ 140.28 mM |

Note: It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it with the appropriate cell culture medium or aqueous buffer for final experimental concentrations. Avoid repeated freeze-thaw cycles of the stock solution.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by inhibiting the phosphorylation and activation of several key RTKs. This, in turn, blocks downstream signaling cascades that are crucial for cell survival, proliferation, migration, and angiogenesis. The diagram below illustrates the primary signaling pathways affected by this compound.

Experimental Protocols

The following are general protocols that can be adapted for use with this compound in various in vitro assays. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions.

Preparation of this compound Stock Solution

-

Reconstitution: Prepare a high-concentration stock solution of this compound in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.46 mg of this compound (MW = 445.53 g/mol ) in 1 mL of DMSO.

-

Vortexing and Sonication: Vortex the solution thoroughly to ensure complete dissolution. If necessary, briefly sonicate the vial in a water bath to aid solubilization.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

General Experimental Workflow for a Cell-Based Assay

The diagram below outlines a typical workflow for an in vitro experiment using this compound.

Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well clear or opaque-walled tissue culture plates

-

This compound stock solution (in DMSO)

-

Vehicle control (DMSO)

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubation: Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

-

Drug Preparation: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. The final DMSO concentration in all wells, including the vehicle control, should be consistent and typically ≤ 0.1%.

-

Treatment: Remove the old medium and add 100 µL of the medium containing the various concentrations of this compound or the vehicle control to the respective wells.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Assay:

-

For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate until the formazan crystals are fully dissolved. Read the absorbance at 570 nm.

-

For CellTiter-Glo® assay: Follow the manufacturer's protocol. Typically, this involves adding the reagent directly to the wells, incubating for a short period, and then reading the luminescence.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC₅₀ value.

Western Blot Analysis for RTK Inhibition

This protocol allows for the assessment of this compound's inhibitory effect on the phosphorylation of its target RTKs and downstream signaling proteins.

Materials:

-

Cancer cell line of interest

-

6-well or 10 cm tissue culture plates

-

This compound stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 1-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-